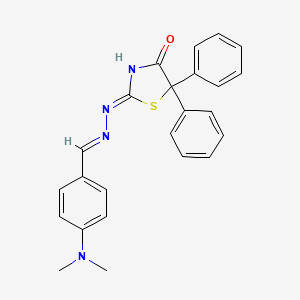

![molecular formula C18H17ClN4O3S B6050866 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6050866.png)

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of 5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol . Another study reports the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a study on 5-[(4-Chlorophenoxy)methyl]-N’-[(Z)-(3,4-dibromophenyl)methylene]-2-furohydrazide provides insights into the molecular structure of compounds with similar functional groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study describes the corrosion inhibition studies of 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CMTT) on 6061 Al alloy in 0.05 M HCl . Another study reports the reaction of trifluoromethyl-containing N-methyl(4-ethoxyphenyl)imidazolidin-2-ones with urea .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a study describes the oral-drug-qualifying predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol .科学研究应用

Pharmaceutical Development

This compound has shown promise as a precursor for less cytotoxic antimicrobial and anti-enzymatic derivatives. Its bioactivity as an ion-channel modulator and enzyme inhibitor makes it a potential candidate for drug development. The compound’s pharmacokinetics, including bioavailability and renal clearance, alongside its toxicity profile, suggest its suitability for further exploration as a pharmaceutical agent .

Quality Control Analysis

In the realm of quality control, a stability-indicating RP-HPLC-FLD method has been developed for this compound. This method is crucial for ensuring the compound’s stability and purity during manufacturing processes. It’s particularly useful for preformulation studies, where the compound’s behavior under various stress conditions is assessed .

Neurodegenerative Disease Treatment

The compound has demonstrated significant anti-acetylcholinesterase activity, which is indicative of its potential use in treating neurodegenerative disorders such as Alzheimer’s disease. This activity suggests that the compound can inhibit enzymes that break down neurotransmitters, thus potentially improving cognitive function in affected individuals .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies are essential for understanding the compound’s mechanism of action and for identifying potential off-target effects, which is a critical step in the drug discovery process .

Physicochemical Property Analysis

The compound’s physicochemical properties, such as lipophilicity, ionization constant, solubility, and permeability, have been computationally predicted and experimentally verified. These properties are fundamental in determining the compound’s oral bioavailability and its behavior in physiological conditions .

Forced Degradation Studies

Forced degradation studies are vital for understanding the compound’s stability under various conditions, such as exposure to light, heat, and different pH levels. These studies help in predicting the shelf life of the compound and in designing appropriate storage and packaging solutions .

Bioassay Model Development

The compound’s bioactivity has led to the development of bioassay models for screening its antimicrobial and anti-enzymatic properties. These models are crucial for rapid testing of the compound’s efficacy in various biological contexts .

Drug Absorption Prediction

Studies have been conducted to predict and measure the compound’s absorption from the oral route. Understanding the absorption profile is key to developing oral medications and assessing the potential for systemic therapeutic effects .

作用机制

Target of Action

The primary target of this compound is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .

Biochemical Pathways

The compound affects the cholinergic pathway. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This enhances cholinergic transmission, which can have various downstream effects depending on the specific location in the body .

Pharmacokinetics

The compound has been predicted to have good oral bioavailability, as indicated by its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . These properties suggest that the compound can be well absorbed from the oral route and remain stable at ambient temperature and physiological pH .

Result of Action

The inhibition of acetylcholinesterase by the compound leads to an increase in the concentration of acetylcholine in the synaptic cleft. This can result in enhanced cholinergic transmission, which may have therapeutic effects in conditions such as neurodegenerative disorders .

属性

IUPAC Name |

1-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3S/c1-2-25-14-9-5-13(6-10-14)20-17(24)21-18-23-22-16(27-18)11-26-15-7-3-12(19)4-8-15/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYKEORHUKVGQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

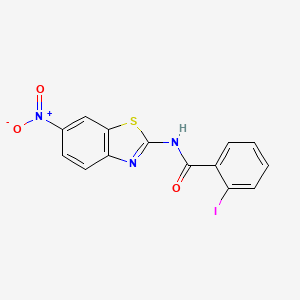

![6-(2-chlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6050788.png)

![N-(2-bromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6050815.png)

![4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B6050827.png)

![2-methoxy-N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6050830.png)

![4-(cyclopentylamino)-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6050834.png)

![ethyl 4-(4-chlorobenzyl)-1-[(1-ethyl-3-piperidinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6050853.png)

![N-(4-methylphenyl)-2-[(5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetamide](/img/structure/B6050854.png)

![5-(4-methoxyphenyl)-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6050861.png)

![N-(2-hydroxybutyl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B6050873.png)

![1-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6050882.png)

![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B6050883.png)

![2-[propyl(1-pyrenylmethyl)amino]ethanol](/img/structure/B6050885.png)